molecular formula C21H40O3 B078225 Methyl 3-oxoicosanoate CAS No. 14531-35-2

Methyl 3-oxoicosanoate

Cat. No. B078225
CAS RN: 14531-35-2
M. Wt: 340.5 g/mol
InChI Key: ZHYWEHNCZJJFQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-oxoicosanoate is a chemical compound that belongs to the family of fatty acid methyl esters. It is a derivative of the icosanoic acid and is commonly used in scientific research due to its unique properties.

Mechanism Of Action

Methyl 3-oxoicosanoate is a fatty acid derivative that acts as a substrate for various enzymes, including lipases and esterases. The compound is metabolized by these enzymes, leading to the formation of various metabolites. The exact mechanism of action of Methyl 3-oxoicosanoate is not fully understood, but it is believed to be involved in the regulation of lipid metabolism.

Biochemical And Physiological Effects

Methyl 3-oxoicosanoate has numerous biochemical and physiological effects. The compound is involved in the regulation of lipid metabolism, and its metabolism leads to the formation of various metabolites that have physiological effects. For example, Methyl 3-oxoicosanoate is involved in the regulation of insulin secretion and glucose metabolism. Additionally, the compound has been shown to have anti-inflammatory properties and may have potential therapeutic applications in the treatment of various inflammatory conditions.

Advantages And Limitations For Lab Experiments

Methyl 3-oxoicosanoate has several advantages for use in lab experiments. The compound is readily available and can be synthesized in high yields. Additionally, it is a stable compound that can be stored for long periods without degradation. However, the compound has some limitations, including its relatively low solubility in water, which can make it challenging to work with in aqueous solutions.

Future Directions

There are numerous future directions for research involving Methyl 3-oxoicosanoate. One potential area of research is the development of new surfactants based on the compound. Additionally, the compound's potential therapeutic applications in the treatment of inflammatory conditions warrant further investigation. Finally, the role of Methyl 3-oxoicosanoate in the regulation of lipid metabolism and its potential implications for the treatment of metabolic disorders such as diabetes and obesity are areas of research that require further exploration.
Conclusion
In conclusion, Methyl 3-oxoicosanoate is a fatty acid derivative that has numerous applications in scientific research. The compound is involved in the regulation of lipid metabolism and has potential therapeutic applications in the treatment of inflammatory conditions. While the compound has some limitations, its unique properties make it a valuable tool for researchers in various fields. Future research is needed to explore the compound's potential applications further.

Scientific Research Applications

Methyl 3-oxoicosanoate has numerous applications in scientific research. It is commonly used as a substrate for lipase activity assays, as it is an excellent substrate for lipases. The compound is also used in the synthesis of various surfactants, which are used in the production of detergents, emulsifiers, and other industrial products. Additionally, Methyl 3-oxoicosanoate is used as a model compound for studying the metabolism of fatty acids in microorganisms.

properties

CAS RN

14531-35-2

Product Name

Methyl 3-oxoicosanoate

Molecular Formula

C21H40O3

Molecular Weight

340.5 g/mol

IUPAC Name

methyl 3-oxoicosanoate

InChI

InChI=1S/C21H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22)19-21(23)24-2/h3-19H2,1-2H3

InChI Key

ZHYWEHNCZJJFQZ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)CC(=O)OC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)CC(=O)OC

Other CAS RN

14531-35-2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 117 g of Meldrum's acid and 131 ml of pyridine in 1.5 1 of methylene chloride, 270 ml of stearic acid chloride were added dropwise at a maximum temperature of 15° C. After stirring, the reaction mixture was washed with 4N hydrochloric acid, the aqueous phase was extracted with methylene chloride, the methylene chloride phase was dried and concentrated. The residue was taken up in methanol and stirred under reflux. After cooling, the precipitated crystals were filtered off, dissolved in methylene chloride and chromatographed on silica gel with methylene chloride to give 175 g of methyl-3-oxoeicosanoate, m.p. 52°-54° C.
Quantity
117 g
Type
reactant
Reaction Step One
Quantity
131 mL
Type
reactant
Reaction Step One
Quantity
270 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

270 ml of stearoyl chloride were added dropwise at a maximum of 150° C. to a solution of 117 g of Meldrum's acid and 131 ml of pyridine in 1.51 of methylene chloride. After stirring the reaction mixture was washed with 4N hydrochloric acid, the aqueous phase was back-extracted with methylene chloride and the methylene chloride phase was dried and concentrated. The residue was taken up in methanol and stirred under reflux. After cooling the separated crystals were filtered off, dissolved in methylene chloride and chromatographed on silica gel with methylene chloride. There were obtained 175 g of methyl 3-oxoeicosanoate, m.p. 52°-54° C.
Quantity
270 mL
Type
reactant
Reaction Step One
Quantity
117 g
Type
reactant
Reaction Step One
Quantity
131 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Stearic acid (5.0 g, 17.6 mmoles) is suspended in methylene chloride (88 mL) and 2,2-dimethyl-1,3-dioxane-4,6-dione (2.7 g, 18.5 mmoles), triethylamine (6.7 mL, 48.0 mmoles) and diethyl cyanophosphonate (2.7 mL, 17.6 mmoles) are added. All solids dissolve quickly. The solution is stirred for 16 hours at ambient temperature. The reaction mixture is then diluted with methylene chloride (100 mL) and carefully washed three times with aqueous hydrochloric acid (3 M, 50 mL each), three times with water (50 mL each) and once with saturated aqueous sodium chloride (50 mL). The reaction mixture is then dried over anhydrous sodium sulfate, filtered and evaporated. The resulting syrup is dissolved in anhydrous methanol (100 mL) and heated to reflux for 16 hours. The methanol is evaporated and the crude product dissolved in hexanes with slight heating. The crude product was then loaded on silica gel (150 mL bed volume) eluting with hexanes (500 mL) then hexane:acetone (98:2 [v/v], 1000 mL). Fractions containing pure product by thin layer chromatography are pooled and evaporated to dryness. The resulting oil is dried well in vacuo. The yield is 5.2 g (87%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two
Quantity
6.7 mL
Type
reactant
Reaction Step Two
Quantity
2.7 mL
Type
reactant
Reaction Step Two
Quantity
88 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.